Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Description
Properties
IUPAC Name |
methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLSLADXOJCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441535 | |
| Record name | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178306-47-3 | |
| Record name | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178306-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-hydroxy-β-methoxy-β-phenyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Reagents
The most widely documented method involves acid-catalyzed esterification, where (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid reacts with methanol in the presence of p-toluenesulfonic acid (p-TsOH). The reaction proceeds via nucleophilic acyl substitution, with the hydroxyl group of the acid attacking the electrophilic carbonyl carbon of methanol, facilitated by protonation from the acid catalyst.
Stepwise Synthesis
The process, as detailed in patent WO2012017441A1, follows:
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Epoxide Formation : Benzophenone reacts with methyl chloroacetate in toluene using sodium methoxide as a base at -5 to -10°C to form methyl 3,3-diphenyl-2,3-epoxypropionate.
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Epoxide Ring Opening : The epoxide intermediate is treated with methanol and p-TsOH at 25–55°C, leading to the formation of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate.
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Workup and Purification : The crude product is cooled to 0–5°C, filtered, and washed with methanol. Further purification involves dissolution in ethyl acetate, washing with 5% sodium bicarbonate, and vacuum distillation.
Optimization Parameters
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Temperature : Maintaining 25–55°C during epoxide ring opening ensures complete conversion without side reactions.
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Catalyst Loading : p-TsOH (1–2 mol%) achieves optimal protonation without over-acidification.
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Yield : 55% after recrystallization in methyl tert-butyl ether (MTBE) and n-heptane.
Phantom Catalyst-Mediated Esterification
Ozone Microbubble Technology
An innovative approach employs ozone microbubbles as a “phantom catalyst” to drive esterification without residual acid or base. This method, adapted from biodiesel production, utilizes reactive distillation to shift equilibrium by removing water.
Reaction Setup
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Reactants : Free fatty acid analogs (e.g., 3,3-diphenylpropanoic acid) and methanol.
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Conditions : Ozone-rich microbubbles are injected into the reaction mixture at ambient temperature.
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Mechanism : Ozone generates methoxy radicals (CH₃O·), which initiate a free radical chain reaction, bypassing traditional acid-base catalysis.
Performance Metrics
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Conversion Efficiency : 95.8% reduction in acid number, equivalent to near-quantitative ester formation.
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Advantages : No catalyst residue, reduced separation steps, and compatibility with moisture-sensitive substrates.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Large-scale synthesis prioritizes throughput and energy efficiency. Continuous flow systems minimize thermal gradients and enhance mass transfer, critical for exothermic esterification reactions.
Key Adaptations
Chemical Reactions Analysis
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Applications in Organic Synthesis
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate serves as an important intermediate in the synthesis of various complex organic molecules. It has been utilized in the development of pharmaceuticals, particularly in the synthesis of drugs for treating pulmonary arterial hypertension (PAH), such as Ambrisentan. The compound's ability to undergo various chemical reactions makes it a versatile building block in medicinal chemistry.
Case Study: Synthesis of Ambrisentan
The synthesis of Ambrisentan involves the use of this compound as a precursor. A study demonstrated that this compound could be resolved into its enantiomers using dehydroabietylamine as a resolving agent, achieving high optical purity (ee > 99%) . This process illustrates the compound's role in producing chiral intermediates necessary for pharmaceutical applications.
Biological Research Applications
The structural characteristics of this compound make it a candidate for biological studies, including enzyme interactions and metabolic pathways. Researchers have explored its potential effects on various biological systems, although comprehensive studies are still limited.
Enzyme Interaction Studies
Due to its functional groups, the compound can be investigated for its interactions with specific enzymes. These studies can provide insights into metabolic pathways and the biochemical mechanisms underlying various diseases.
Industrial Applications
Beyond research settings, this compound is also used in the production of specialty chemicals and materials. Its properties allow it to be incorporated into formulations that require specific chemical behaviors or stability.
Data Table: Summary of Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Synthesis of Ambrisentan |
| Biological Research | Study of enzyme interactions and metabolic pathways | Potential effects on biological systems |
| Industrial Production | Used in the manufacture of specialty chemicals | Production of specific formulations |
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
- CAS No.: 178306-47-3
- Molecular Formula : C₁₇H₁₈O₄
- Molecular Weight : 286.32 g/mol
- Density : 1.176 g/cm³ (at 25°C)
- Boiling Point : 159.4°C
- Storage : Stable under dry conditions at 2–8°C .
Key Applications: This compound serves as a critical intermediate in synthesizing ambrisentan, a drug for pulmonary arterial hypertension. It undergoes hydrolysis and optical resolution to yield enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, which is then coupled with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below compares this compound with structurally related esters and acids:
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Hazard Profiles
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C17H18O4
- Molecular Weight : 286.33 g/mol
- Functional Groups : Hydroxy group (-OH), Methoxy group (-OCH₃), and two phenyl groups.
This structure indicates potential for hydrogen bonding and other interactions that could influence its biological activity.
The biological activity of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is hypothesized to involve interactions with various molecular targets. The presence of hydroxyl and methoxy groups allows for:
- Hydrogen Bonding : Enhancing binding affinity to enzymes and receptors.
- Modulation of Biochemical Pathways : Potentially influencing metabolic processes.
Biological Studies and Findings
While comprehensive studies specifically targeting this compound are scarce, related compounds have been explored for their biological activities. Here are some relevant findings:
- Toxicity Studies :
- Enzyme Interaction Studies :
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate | Different position of hydroxyl and methyl groups | Varies; potential for altered reactivity |
| Methyl 2-hydroxy-3,3-diphenylpropanoate | Lacks the methoxy group | May exhibit different solubility and reactivity |
| Methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid methyl ester | Stereochemistry differs | Chirality may influence biological activity |
This table highlights how variations in substituents can significantly impact chemical properties and potential applications.
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, and how can reaction conditions be optimized?
The compound is synthesized via esterification of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Key steps include:
- Solvent selection : Use 2-propanol or acetone for optimal solubility and reaction efficiency .
- Catalyst-free conditions : Avoid harsh catalysts to preserve stereochemical integrity, as demonstrated in optical resolution protocols .
- Temperature control : Heating under reflux (e.g., 1 hour at 80°C) improves yield, followed by cooling to room temperature for crystallization .
- Purification : Fractional crystallization of diastereomeric salts (e.g., with S-(-)-1-(1-naphthyl)ethylamine) enhances enantiomeric purity .
Q. How is this compound characterized analytically?
- Spectroscopy : Use H/C NMR to confirm the methoxy, hydroxy, and diphenyl groups. The canonical SMILES (COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O) matches spectral data .
- Mass spectrometry : Exact mass (286.1205) and molecular weight (286.32 g/mol) are verified via high-resolution MS .
- Purity assessment : HPLC with >95% purity thresholds ensures suitability for pharmaceutical intermediate applications .
Advanced Research Questions
Q. What strategies resolve enantiomers of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, and how are these applied to its methyl ester?
- Diastereomeric salt formation : React racemic acid with chiral amines (e.g., S-(-)-1-(1-naphthyl)ethylamine) in acetone. The (S)-enantiomer preferentially crystallizes, achieving >99% enantiomeric excess (ee) .
- Acid recovery : Adjust pH to 1.1 with HCl to liberate the resolved acid, which is then esterified to the methyl ester .
- Challenges : Solvent polarity impacts crystallization efficiency; methyl tert-butyl ether/water mixtures improve phase separation .
Q. How are stable isotope-labeled derivatives (e.g., deuterated forms) used to study metabolic pathways?
- Synthesis : Replace hydrogens with deuterium at specific positions (e.g., C17H15D3O4) via deuterated methanol in esterification .
- Applications :
- Metabolic tracking : Isotope-labeled esters serve as internal standards in LC-MS for quantifying drug metabolites .
- Mechanistic studies : H NMR monitors hydrogen/deuterium exchange to elucidate reaction kinetics .
Q. What computational approaches predict the physicochemical properties of this compound?
- Molecular dynamics (MD) simulations : Model solubility parameters (e.g., logP ~3.2) and boiling points (430°C) using software like Gaussian or GROMACS .
- Density functional theory (DFT) : Predicts reactive sites (e.g., hydroxy and ester groups) for derivatization or degradation studies .
- Validation : Compare simulated data with experimental values (e.g., density: 1.176 g/cm³ , flash point: 158°C ).
Q. How are contradictions in synthetic yields addressed when scaling up reactions?
- Case study : A 89% lab-scale yield (using 2-propanol and (S)-1,2,3,4-tetrahydronapht-1-yl-amine) may drop during scale-up due to inefficient mixing or temperature gradients .
- Mitigation :
Methodological Considerations
Q. What analytical techniques distinguish this compound from structurally similar compounds?
Q. How is stereochemical purity validated for pharmaceutical intermediates?
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to quantify ee .
- X-ray crystallography : Resolve absolute configuration of single crystals derived from diastereomeric salts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
